2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine belongs to the class of azaindoles, specifically 7-azaindoles. Azaindoles are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrrole ring with a nitrogen atom replacing a carbon in the benzene ring. [] 7-Azaindoles are important in medicinal chemistry as bioisosteres, meaning they can often mimic the biological activity of other compounds, like indoles or purines. []
While 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine itself has not been extensively studied, its derivatives have shown promise in various research areas. These include developing potential anticancer agents, [, ] HIV-1 attachment inhibitors, [, , ] and novel PI3K/mTOR inhibitors for cancer treatment. [] Its structural similarity to other biologically active compounds makes it a valuable starting point for synthesizing new molecules with potential therapeutic applications.
Another study describes the synthesis of 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (CS-526), a novel acid pump antagonist. [] This compound also shares structural similarities with 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Further investigation into the synthesis of CS-526 and similar compounds might reveal potential pathways for the production of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.
2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound features a pyrrole ring fused to a pyridine ring, with a methyl group and an amino group substituent. Its structural uniqueness offers various potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be synthesized through various chemical methods, often involving cyclization reactions of simpler precursors. The synthesis of derivatives and analogs has been extensively studied, contributing to a growing body of literature regarding its properties and applications.
2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is classified as a nitrogen-containing heterocyclic compound. It has shown promise in biological applications, particularly as a scaffold for drug development due to its ability to interact with various biological targets.
The synthesis of 2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine can be achieved through several methods:
The procedures typically require careful control of reaction conditions such as temperature and time to optimize yield and purity. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure of synthesized compounds.
Key data points for this compound include:
2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions:
The reactions typically require specific conditions (e.g., temperature, solvent) to ensure selectivity and yield. Spectroscopic techniques are employed to analyze products formed from these reactions.
The mechanism by which 2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine exerts its biological effects often involves interaction with specific enzymes or receptors. For instance:
In vitro studies have demonstrated that some derivatives possess significant inhibitory activity against phosphodiesterase types 4B and 4D, indicating their potential therapeutic applications in treating inflammatory diseases.
The applications of 2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine extend into several fields:
The systematic name 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 936243-44-6) follows IUPAC conventions by:
The molecular formula is C₈H₉N₃ (MW: 147.18 g/mol), with the SMILES notation N1=CC=CC2=C1NC(=C2N)C
precisely encoding its atomic connectivity. The X-ray crystallographic data confirms a near-planar fused ring system with bond angles that facilitate π-stacking interactions in biological macromolecules. Key structural features include:
Position | Substituent | Functional Role |
---|---|---|
1 | NH (pyrrolic H) | H-bond donor, governs tautomerism |
2 | Methyl group | Electron donation, metabolic stability |
3 | Amino group | H-bond donor/acceptor, crucial for kinase hinge binding |
7 | Pyridinic nitrogen | H-bond acceptor, modulates electron density |
This scaffold exhibits superior physicochemical properties over indole analogues, including enhanced water solubility (logP ≈ 1.2) due to the electron-deficient pyridine ring, while maintaining favorable membrane permeability. The 3-amino group participates in charge-assisted hydrogen bonding with kinase hinge regions, acting as a purine mimetic that competitively displaces ATP [5] [9].
The 7-azaindole core, including its 2-methyl-3-amino derivative, serves as a privileged scaffold in kinase inhibitor design due to its ability to form bidentate hydrogen bonds within the ATP-binding cleft. Structural analyses reveal that the pyrrolic nitrogen (N1-H) donates a hydrogen bond to kinase backbone carbonyls, while the pyridinic nitrogen (N7) accepts a hydrogen bond from backbone amide groups, mimicking adenine's interactions [5]. This dual binding mode confers high affinity for over 20 clinically relevant kinases:
Kinase Target | Inhibitor Example | Therapeutic Application | Binding Affinity (IC₅₀) |
---|---|---|---|
CDK9 | Azaindoles 38/39 | Hematological malignancies | < 5 nM |
Aurora B/C | GSK 1070916 | Solid tumors | 0.38 nM |
ALK | 3,5-Disubstituted analogues | Neuroblastoma, NSCLC | 10-100 nM |
PIM1-3 | Triazolyl derivatives | Hematopoietic cancers | ~50 nM |
TrkA | C-3 pyridyl analogues | Pancreatic/breast cancer | 1.67 nM |
Beyond kinase inhibition, 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives exhibit multifaceted bioactivities:
Structure-activity relationship (SAR) studies indicate that the 2-methyl group enhances target selectivity by occupying a hydrophobic subpocket in kinases, while the 3-amino group is indispensable for hinge binding. Modifications at N1 via alkylation or acylations maintain activity but alter pharmacokinetic profiles [5] [9].
The therapeutic exploration of pyrrolo[2,3-b]pyridines has progressed through distinct eras:
1990s-2000s: Natural Product InspirationInitial interest stemmed from marine alkaloids (e.g., variolin B from Antarctic sponges), which featured the unsubstituted 7-azaindole core and exhibited nanomolar cytotoxicity. Synthetic challenges limited development until Pd-catalyzed cross-coupling methodologies matured [5] [9].
2005-2015: Kinase Inhibitor RenaissanceFragment-based drug design (FBDD) identified 7-azaindole as a purine mimetic with superior "druggability". Key milestones included:
2015-Present: Targeted Oncology ApplicationsAdvances focused on optimizing pharmacokinetics and overcoming resistance:
Synthetic methodologies evolved significantly during this period:
Timeframe | Synthetic Innovation | Impact on 2-methyl-3-amino Derivatives |
---|---|---|
Pre-2010 | Duff formylation at C-3 | Low-yielding access to 3-carbaldehydes (≤50%) |
2010-2015 | Pd-catalyzed C-H functionalization | Direct amination at C-3 (CuI/O₂ system) |
2015-2020 | Microwave-assisted cyclizations | Efficient scaffold assembly (<30 min, 85% yield) |
2020-Present | Click chemistry at N1 | Diverse triazole conjugates for polypharmacology |
Current challenges include improving the metabolic stability of 3-amino derivatives and developing isoform-selective inhibitors. The discontinued status of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine in commercial catalogs (≥95% purity) reflects supply chain limitations rather than diminished interest, as novel derivatives continue to enter preclinical studies [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7